molecular formula C12H14N2O2S B10805617 2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)- CAS No. 5698-82-8

2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-

Cat. No.: B10805617
CAS No.: 5698-82-8
M. Wt: 250.32 g/mol
InChI Key: GTYLXIGVGKPROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)- is a heterocyclic compound featuring a benzoxazolethione core substituted with a 4-morpholinylmethyl group at the 3-position. The benzoxazolethione scaffold is characterized by a fused benzene ring and an oxazole ring, where the oxygen atom in the oxazole is replaced by a sulfur atom at the 2-position.

For instance, compound 11 (a benzoxazolethione with an indole substituent) has a melting point of 157–159°C, distinct spectral features (¹H NMR: δ 4.96 ppm for the methylene group; IR: 3050–3150 cm⁻¹ for N–H stretching), and crystallographic data resolved via X-ray diffraction .

Properties

CAS No.

5698-82-8

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(morpholin-4-ylmethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C12H14N2O2S/c17-12-14(9-13-5-7-15-8-6-13)10-3-1-2-4-11(10)16-12/h1-4H,5-9H2

InChI Key

GTYLXIGVGKPROW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3OC2=S

Origin of Product

United States

Biological Activity

2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-, also known as BMTM, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BMTM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: 2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-
  • CAS Number: 5698-82-8
  • Molecular Formula: C12H13N3OS
  • Molecular Weight: 241.31 g/mol

BMTM exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is believed to involve:

  • Inhibition of Enzymes: BMTM has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolic processes and may contribute to its anticancer properties.
  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may help in reducing oxidative stress within cells, thereby protecting against cellular damage.

Anticancer Properties

Research indicates that BMTM possesses significant anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest: BMTM can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis: It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Inhibition of Tumor Growth: In vivo studies have shown that BMTM can significantly reduce tumor size in xenograft models.

Antimicrobial Activity

BMTM has also been evaluated for its antimicrobial properties. Research findings suggest:

  • Broad-Spectrum Activity: The compound exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Mechanism of Action: The antimicrobial effect is likely due to the disruption of microbial cell membranes and interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with BMTM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated that BMTM induced apoptosis in these cells.

Study 2: Antimicrobial Activity

In a separate investigation, BMTM was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.

Data Summary

Biological ActivityObserved EffectReference
Anticancer ActivityInduces apoptosis in MCF-7 cells
Cell Cycle ArrestG2/M phase arrest
Antimicrobial ActivityMIC = 32 µg/mL for S. aureus
MIC = 32 µg/mL for E. coli

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazolethione Derivatives

Compound Name Substituent at 3-Position Core Heterocycle Key Structural Features Reference
2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)- 4-Morpholinylmethyl Benzoxazolethione Morpholine enhances solubility/bioactivity Inferred
3-((1H-Indol-3-yl)methyl)benzo[d]oxazole-2(3H)-thione (11 ) Indole-methyl Benzoxazolethione Planar indole may improve π-π stacking
5,6-Dichloro-2(3H)-benzoxazolethione None (5,6-dichloro substitution) Benzoxazolethione Electron-withdrawing Cl groups increase reactivity
6-(4-Chlorobenzoyl)-3-methylbenzo[d]oxazol-2(3H)-one 4-Chlorobenzoyl Benzoxazolone Ketone group alters electronic properties
3-(Phenylmethyl)-2(3H)-benzothiazolethione Benzyl Benzothiazolethione Thiazolethione core differs in sulfur placement

Key Observations :

  • The morpholinylmethyl group distinguishes the target compound from analogs with indole, benzyl, or halogen substituents. Morpholine’s tertiary amine may confer improved membrane permeability compared to indole’s aromatic system .
  • Chlorinated derivatives (e.g., 5,6-dichloro) exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitutions .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Spectral Data (¹H NMR, IR) Crystallographic Data Reference
3-(4-Morpholinylmethyl)-benzoxazolethione Not reported Inferred: δ ~3.5–4.0 (morpholine CH₂), ~5.0 (S–C–N) Likely similar to compound 11 Inferred
Compound 11 157–159 δ 4.96 (CH₂), IR 3050–3150 cm⁻¹ (N–H) CCDC 2223469; monoclinic crystal system
5,6-Dichloro-benzoxazolethione Not reported EI-MS: m/z 220 (M⁺) Not resolved
3-(Phenylmethyl)-benzothiazolethione Not reported Molecular formula: C₁₄H₁₁NS₂ Not resolved

Key Observations :

  • The morpholinylmethyl analog’s melting point is expected to differ from compound 11 due to morpholine’s conformational flexibility versus indole’s rigidity.
  • IR spectra of morpholine-containing compounds typically show bands at ~1100 cm⁻¹ (C–O–C stretching) and ~2800 cm⁻¹ (C–H stretching in morpholine) .

Key Observations :

  • The target compound may be synthesized via a Mannich reaction, introducing morpholine to a preformed benzoxazolethione core .
  • High-yield methods (e.g., 98% for compound 3ab in ) suggest optimized routes for acylated analogs .

Table 4: Reported Bioactivities of Related Compounds

Compound Bioactivity Mechanism/Application Reference
3-(4-Morpholinylmethyl)-benzoxazolethione Inferred: Potential MAO-B inhibition Structural similarity to 3h
2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole (3h ) MAO-B inhibitor (IC₅₀ = 0.062 mM) Parkinson’s disease therapy
Benzoxazole-thiazole hybrids Antimicrobial, antitumor Heterocycle synergy
5,6-Dichloro-benzoxazolethione Not reported Likely reactive intermediate

Key Observations :

  • The morpholinylmethyl group’s electron-donating nature may enhance binding to enzymatic targets like MAO-B, similar to compound 3h .
  • Benzoxazole-thiazole hybrids demonstrate broad-spectrum antimicrobial activity, suggesting the target compound could be explored for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.